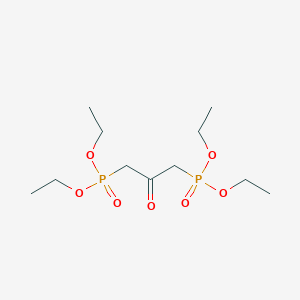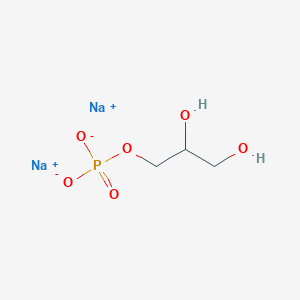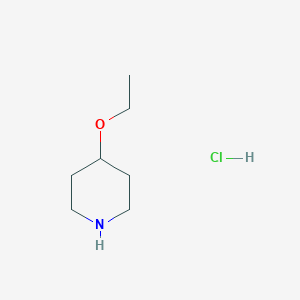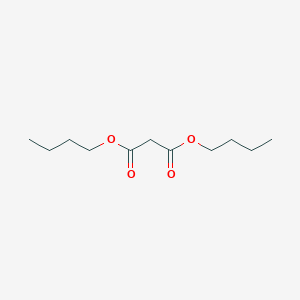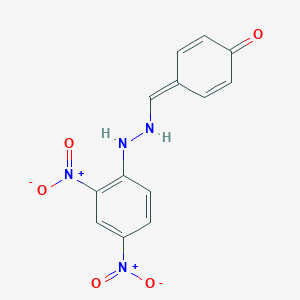
p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone, also known as p-Hydroxybenzaldehyde semicarbazone, is a yellow crystalline compound that is commonly used in scientific research. It is synthesized by the reaction of p-hydroxybenzaldehyde with semicarbazide hydrochloride and 2,4-dinitrophenylhydrazine.
Mécanisme D'action
The mechanism of action of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone involves the formation of a yellow-colored hydrazone derivative when it reacts with aldehydes and ketones. The formation of this derivative is based on the reaction between the carbonyl group of the aldehyde or ketone and the hydrazine group of the reagent.
Effets Biochimiques Et Physiologiques
P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is a non-toxic compound and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone in laboratory experiments include its high sensitivity and selectivity towards aldehydes and ketones, ease of use, and low cost. However, its limitations include its limited solubility in water, which can affect its use in some experiments, and its instability in the presence of strong acids and bases.
Orientations Futures
There are several future directions for the use of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone in scientific research. These include the development of new methods for the detection and quantification of aldehydes and ketones, the use of this reagent in the analysis of complex mixtures, and the exploration of its potential applications in fields such as food science, environmental science, and medicine.
In conclusion, p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone is a valuable reagent in scientific research, particularly in the detection and quantification of aldehydes and ketones. Its high sensitivity and selectivity, ease of use, and low cost make it a popular choice among researchers. While it has some limitations, its potential applications in various fields make it an important compound for future research.
Méthodes De Synthèse
The synthesis of p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazonezaldehyde (2,4-dinitrophenyl)hydrazone involves the reaction of p-hydroxybenzaldehyde with semicarbazide hydrochloride and 2,4-dinitrophenylhydrazine. The reaction takes place in ethanol under reflux conditions and the resulting product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
P-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone is widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones. It is used in analytical chemistry to identify and measure the concentration of these compounds in various samples, including biological fluids, food, and environmental samples.
Propriétés
Numéro CAS |
1160-78-7 |
|---|---|
Nom du produit |
p-Hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone |
Formule moléculaire |
C13H10N4O5 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H10N4O5/c18-11-4-1-9(2-5-11)8-14-15-12-6-3-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+ |
Clé InChI |
COOCOEAKXWTHJP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=O)C=CC1=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
